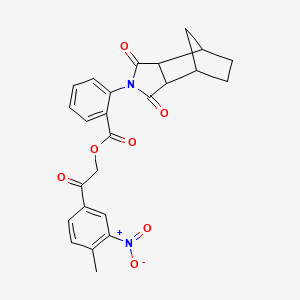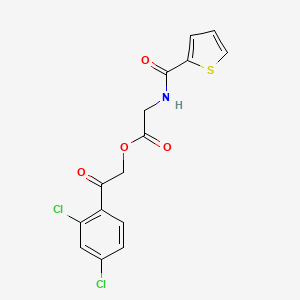
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitrophenyl group, an oxoethyl group, and a benzoate ester linked to a dioxooctahydro-methanoisoindol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps:
Formation of the nitrophenyl intermediate: The starting material, 4-methyl-3-nitrobenzaldehyde, undergoes a condensation reaction with ethyl oxalyl chloride in the presence of a base such as pyridine to form the nitrophenyl oxoethyl intermediate.
Preparation of the dioxooctahydro-methanoisoindol intermediate: This intermediate is synthesized by reacting cyclohexanone with maleic anhydride under acidic conditions to form the dioxooctahydro-methanoisoindol structure.
Esterification reaction: The final step involves the esterification of the nitrophenyl oxoethyl intermediate with the dioxooctahydro-methanoisoindol intermediate in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or alcohols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-methyl-3-aminophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate.
Substitution: Various substituted benzoate esters.
Hydrolysis: 2-(4-methyl-3-nitrophenyl)-2-oxoethanol and 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate depends on its specific application:
Biochemical Probes: It may interact with specific enzymes, inhibiting or modifying their activity.
Therapeutic Agents: It may target specific molecular pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-3-nitrophenyl)-2-oxoethyl benzoate: Lacks the dioxooctahydro-methanoisoindol moiety.
2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Lacks the nitro group.
Uniqueness
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrophenyl and dioxooctahydro-methanoisoindol moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-13-6-7-14(11-19(13)27(32)33)20(28)12-34-25(31)17-4-2-3-5-18(17)26-23(29)21-15-8-9-16(10-15)22(21)24(26)30/h2-7,11,15-16,21-22H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBIDPVPCOEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5CCC(C5)C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
![1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3935847.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3935849.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B3935857.png)
![N-[(2,4-dichlorophenyl)methyl]-3-methoxybenzamide](/img/structure/B3935862.png)

![N-[4-(benzyloxy)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3935879.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935883.png)
![N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3935888.png)
![2-nitro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B3935903.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935906.png)
![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B3935909.png)
![N-[2-(acetylamino)phenyl]-2-{methyl[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}acetamide](/img/structure/B3935913.png)
